molecular formula C21H33NO4 B1193010 KMN-80 CAS No. 1628759-75-0

KMN-80

Katalognummer: B1193010
CAS-Nummer: 1628759-75-0
Molekulargewicht: 363.498
InChI-Schlüssel: CBIUADIJQPJQEZ-VIDOSBHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KMN-80 is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a hydroxy group, and a methylnon-en-ynyl chain

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, KMN-80 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for understanding molecular mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes, including the production of polymers and advanced materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of KMN-80 involves multiple steps, including the formation of the pyrrolidinone ring and the attachment of the hydroxy-methylnon-en-ynyl chain. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

KMN-80 undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The en-ynyl chain can be reduced to form saturated hydrocarbons.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Wirkmechanismus

The mechanism of action of KMN-80 involves its interaction with specific molecular targets. The hydroxy group and the en-ynyl chain play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor modulation, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • KMN-80
  • 7-[(2R)-2-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-5-oxopyrrolidin-1-yl]octanoic acid
  • 7-[(2R)-2-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-5-oxopyrrolidin-1-yl]hexanoic acid

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups. The combination of the pyrrolidinone ring, hydroxy group, and en-ynyl chain provides distinct chemical and biological properties that differentiate it from similar compounds.

Biologische Aktivität

KMN-80 is a synthetic compound derived from Prostaglandin E1 (PGE1) and is recognized for its selective agonistic activity on the EP4 receptor. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies to illustrate its effects and potential applications.

This compound has the following chemical characteristics:

  • Molecular Formula : C₂₁H₃₃NO₄
  • Molecular Weight : 363.49 g/mol
  • CAS Number : 1628759-75-0

The compound acts primarily as an agonist for the EP4 receptor, exhibiting an IC50 value of 3 nM and a Ki value of 2.35 nM, indicating a high affinity for this receptor. In contrast, it shows significantly lower affinity for other prostanoid receptors, with an IC50 of 1.4 μM for the EP3 receptor and >10 μM for all other tested receptors .

Osteoblastic Differentiation

This compound has been shown to induce osteoblastic differentiation in bone marrow stem cells (BMSCs). Studies indicate that this compound promotes alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation. The effective concentration (EC50) values for ALP activation are notably different across various conditions:

  • Young Female Rat BMSCs : EC50 = 82.1 nM
  • Old Female Rat BMSCs : EC50 = 153 nM
  • Young Male Rat BMSCs : EC50 = 29.3 nM .

The compound demonstrates a significant selectivity towards EP4 over EP2 and thromboxane receptors, with selectivity ratios exceeding 5,000-fold against EP2 and 50,000-fold against thromboxane receptors .

Cytotoxicity and Safety Profile

Research indicates that this compound exhibits favorable tolerability up to concentrations of at least 10 μM, contrasting with other EP4 agonists like L-902,688, which show high cytotoxicity at similar levels . This safety profile is crucial for potential therapeutic applications in bone regeneration and related fields.

Data Summary Table

Parameter Value
Molecular FormulaC₂₁H₃₃NO₄
Molecular Weight363.49 g/mol
CAS Number1628759-75-0
Target ReceptorEP4
IC50 (EP4)3 nM
Ki (EP4)2.35 nM
EC50 (ALP - Young Female BMSCs)82.1 nM
EC50 (ALP - Old Female BMSCs)153 nM
Selectivity against EP2>5,000-fold
Selectivity against TP>50,000-fold

Study on Bone Marrow Stem Cells

In a controlled study involving young female rats, BMSCs were treated with varying doses of this compound to assess its impact on osteogenic differentiation. The results showed that this compound significantly enhanced ALP activity compared to controls treated with PGE2 or PGE1. The increase in ALP activity correlates with enhanced mineralization observed in cultures treated with this compound .

Comparative Analysis with Other Compounds

Further investigations compared this compound's efficacy to other known EP4 agonists:

  • L-902688 demonstrated significant cytotoxic effects at concentrations above 10 μM.
  • This compound maintained cell viability while promoting differentiation, highlighting its potential as a safer alternative in therapeutic applications targeting bone health .

Eigenschaften

IUPAC Name

7-[(2R)-2-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-5-oxopyrrolidin-1-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO4/c1-3-4-7-10-17(2)19(23)14-12-18-13-15-20(24)22(18)16-9-6-5-8-11-21(25)26/h12,14,17-19,23H,3,5-6,8-11,13,15-16H2,1-2H3,(H,25,26)/b14-12+/t17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIUADIJQPJQEZ-VIDOSBHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(C)C(C=CC1CCC(=O)N1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC#CC[C@H](C)[C@@H](/C=C/[C@H]1CCC(=O)N1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KMN-80
Reactant of Route 2
KMN-80
Reactant of Route 3
KMN-80
Reactant of Route 4
KMN-80
Reactant of Route 5
KMN-80
Reactant of Route 6
KMN-80
Customer
Q & A

Q1: How does KMN-80 interact with the EP4 receptor, and what are the downstream effects of this interaction?

A1: this compound acts as a full agonist of the prostaglandin E2 type 4 (EP4) receptor [1]. While the exact binding mode is not fully elucidated in the provided research, it's known that EP4 activation by agonists like this compound leads to the activation of G protein-dependent pathways through Gαs. This, in turn, stimulates adenylate cyclase, ultimately increasing the synthesis of intracellular cyclic AMP (cAMP) [1]. This signaling cascade plays a role in various physiological processes, making EP4 receptor modulation a potential therapeutic target for conditions like bone healing and heart failure [1].

Q2: How does the structure of this compound compare to its gem-difluoro analog KMN-159, and what is the impact of this structural difference on their potency as EP4 agonists?

A2: this compound and KMN-159 share a very similar structure. The key difference lies in the presence of a gem-difluoro substitution alpha to the lactam ring carbonyl in KMN-159, which is absent in this compound [2]. This seemingly small modification leads to a significant fivefold increase in potency for KMN-159 compared to this compound [2]. Researchers hypothesize that this difference in potency might be attributed to variations in electronic properties and conformation, such as altered nitrogen hybridization and changes in the puckering of the lactam ring, induced by the difluoro substitution in KMN-159 [2].

  1. A Novel Series of Selective Agonists Evaluated against Rattus Norvegicus EP 4 Receptor APPLICATION NOTE.
  2. Difluoromethylene at the γ-Lactam α-Position Improves 11-Deoxy-8-aza-PGE1 Series EP4 Receptor Binding and Activity: 11-Deoxy-10,10-difluoro-8-aza-PGE1 Analog (KMN-159) as a Potent EP4 Agonist.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.